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Compound of Interest

Compound Name: 3-Phenyl-3-pentanol

Cat. No.: B072055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of the tertiary

alcohol, 3-Phenyl-3-pentanol. This document outlines the key analytical techniques and

detailed protocols necessary for the structural elucidation and purity assessment of this

compound.

Physicochemical Properties
A summary of the key physical and chemical properties of 3-Phenyl-3-pentanol is presented

below.
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Property Value

Molecular Formula C₁₁H₁₆O

Molecular Weight 164.24 g/mol [1]

CAS Number 1565-71-5[1]

Appearance Colorless to pale yellow liquid

Boiling Point 257.9 °C at 760 mmHg

Density 0.98 g/cm³

Solubility
Soluble in organic solvents, limited solubility in

water.

Spectroscopic and Chromatographic Data
The following tables summarize the quantitative data obtained from the spectroscopic and

chromatographic analysis of 3-Phenyl-3-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Source: Spectral Database for Organic Compounds (SDBS)

¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

1.85 Quartet 4H
Methylene protons (-

CH₂)

1.55 Singlet 1H Hydroxyl proton (-OH)

0.75 Triplet 6H Methyl protons (-CH₃)
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¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

145.8 Quaternary Aromatic C (C-Ar)

128.1 Tertiary Aromatic CH (o, m-C)

126.5 Tertiary Aromatic CH (p-C)

78.5 Quaternary Carbinol carbon (C-OH)

34.5 Secondary Methylene carbon (-CH₂)

8.2 Primary Methyl carbon (-CH₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy
Source: NIST Chemistry WebBook[2]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3450 (broad) O-H stretch Alcohol (-OH)

3080, 3060, 3030 C-H stretch Aromatic C-H

2970, 2935, 2875 C-H stretch Aliphatic C-H

1600, 1495, 1445 C=C stretch Aromatic ring

1150 C-O stretch Tertiary alcohol

760, 700 C-H bend Monosubstituted benzene

Mass Spectrometry (MS)
Source: NIST Chemistry WebBook[1]
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m/z Ratio Relative Intensity Proposed Fragment Ion

164 Low [M]⁺ (Molecular Ion)

135 High [M - C₂H₅]⁺

105 Moderate [C₆H₅CO]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-Phenyl-3-
pentanol.

Materials:

3-Phenyl-3-pentanol sample

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes

Protocol:

Sample Preparation:

Accurately weigh 10-20 mg of the 3-Phenyl-3-pentanol sample for ¹H NMR (50-100 mg

for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

Add a small amount of TMS as an internal standard (0 ppm reference).
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Transfer the solution to a clean 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans,

1-2 second relaxation delay).

Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 512-1024 scans, 2-5 second

relaxation delay).

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 3-Phenyl-3-pentanol.

Materials:

3-Phenyl-3-pentanol sample

FT-IR spectrometer with a liquid sample holder (e.g., salt plates or ATR accessory)
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Dropper or pipette

Acetone or other suitable solvent for cleaning

Protocol:

Background Spectrum:

Ensure the sample stage (salt plates or ATR crystal) is clean.

Acquire a background spectrum of the empty sample holder to subtract atmospheric and

instrumental interferences.

Sample Application:

For Salt Plates: Place a drop of the neat 3-Phenyl-3-pentanol liquid onto one salt plate

and carefully place the second plate on top to create a thin film.

For ATR: Place a drop of the sample directly onto the ATR crystal.

Data Acquisition:

Place the sample holder in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the 3-Phenyl-3-pentanol sample and confirm its molecular

weight and fragmentation pattern.
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Materials:

3-Phenyl-3-pentanol sample

Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

Autosampler vials

Protocol:

Sample Preparation:

Prepare a dilute solution of the 3-Phenyl-3-pentanol sample (approximately 1 mg/mL) in

a volatile organic solvent.

Transfer the solution to an autosampler vial.

Instrument Setup:

Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp at 10°C/min

to 250°C).

Set the injector temperature (e.g., 250°C) and detector (mass spectrometer) transfer line

temperature (e.g., 280°C).

Use helium as the carrier gas at a constant flow rate.

Set the mass spectrometer to scan a mass range of m/z 40-400.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

The instrument software will record the total ion chromatogram (TIC) and the mass

spectrum for each eluting peak.

Data Analysis:
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Analyze the TIC to determine the retention time of the main peak and assess the sample's

purity by observing any impurity peaks.

Analyze the mass spectrum of the main peak to identify the molecular ion and

characteristic fragment ions.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive characterization of

a 3-Phenyl-3-pentanol product.

Product Synthesis

Purification

Characterization

Data Analysis and Confirmation

3-Phenyl-3-pentanol Synthesis

Purification (e.g., Distillation)

NMR Spectroscopy
(¹H and ¹³C)

Characterization Techniques

FT-IR Spectroscopy

Characterization Techniques

GC-MS Analysis

Characterization Techniques

Structural Elucidation Purity Assessment

Final Product Confirmation
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and characterization of 3-Phenyl-3-pentanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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